molecular formula C22H12ClFN2O3S2 B12152050 (4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12152050
M. Wt: 470.9 g/mol
InChI Key: HHHGVGHWNZKJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione” is a structurally complex pyrrolidine-2,3-dione derivative featuring multiple pharmacophoric motifs. Its core structure includes:

  • A pyrrolidine-2,3-dione scaffold, a cyclic diketone known for hydrogen-bonding interactions in biological systems.
  • A 4-chlorophenyl group at position 5, which enhances lipophilicity and may influence receptor binding.
  • A 6-fluoro-1,3-benzothiazol-2-yl substituent at position 1; fluorine’s electronegativity improves metabolic stability and binding affinity.
  • A hydroxy(thiophen-2-yl)methylidene moiety at position 4, contributing to π-π stacking and redox activity.

Properties

Molecular Formula

C22H12ClFN2O3S2

Molecular Weight

470.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H12ClFN2O3S2/c23-12-5-3-11(4-6-12)18-17(19(27)15-2-1-9-30-15)20(28)21(29)26(18)22-25-14-8-7-13(24)10-16(14)31-22/h1-10,18,28H

InChI Key

HHHGVGHWNZKJNE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=NC5=C(S4)C=C(C=C5)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the chlorophenyl and fluorobenzothiazole groups through nucleophilic substitution reactions. The final step involves the formation of the hydroxythiophenylmethylidene group via a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce production costs. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl and fluorobenzothiazole groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.

Medicine

In medicinal chemistry, (4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and thereby exerting its therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison
Parameter Target Compound Analog ()
Molecular Weight ~500 g/mol 501.40 g/mol
LogP (Estimated) 3.2 3.8
Hydrogen Bond Donors 1 (hydroxy group) 1
Rotatable Bonds 4 4

Biological Activity

The compound (4E)-5-(4-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione, identified by its CAS number 671769-41-8, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and research findings.

The molecular formula of the compound is C24H14ClFN2O3SC_{24}H_{14}ClFN_2O_3S with a molecular weight of 464.9 g/mol. It features a complex structure that includes a benzothiazole moiety, which is often associated with various pharmacological effects.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The presence of the benzothiazole and pyrrolidine rings is crucial for its activity:

  • Inhibition of Kinases : Compounds similar to this structure have shown significant inhibitory activity against various kinases. For example, derivatives containing benzothiazole have been reported to inhibit CSF1R kinase with IC50 values in the low nanomolar range .
  • Anticancer Activity : The compound's structure suggests potential anticancer properties. Similar benzothiazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, indicating that this compound may also exhibit antiproliferative activity .

Biological Activity Data

A summary of biological activities observed in related compounds is presented in the following table:

CompoundTargetIC50 (nM)Activity Description
2-AminobenzothiazoleCSF1R5.5Potent inhibitor with selectivity over PDGFRβ
Benzothiazole DerivativeEGFR94.7Moderate inhibitory activity against cancer cell lines
Pyrrolidine DerivativeVEGFR-20.15Strong inhibitor comparable to clinical drugs

Case Studies

Recent studies have highlighted the potential of benzothiazole derivatives in cancer therapy:

  • Study on Anticancer Activity : A study evaluated a series of benzothiazole derivatives for their anticancer properties against various cell lines, including MCF-7 and HCT-116. One derivative showed an IC50 value of 2.49 μM against MCF-7 cells, indicating significant antiproliferative activity .
  • Mechanistic Insights : Flow cytometry analysis revealed that certain analogs could induce apoptosis and G2/M phase arrest in cancer cells, suggesting mechanisms through which these compounds exert their effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.